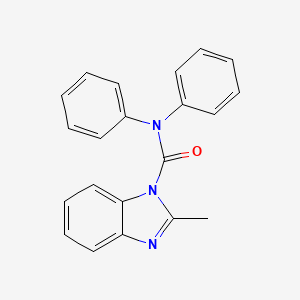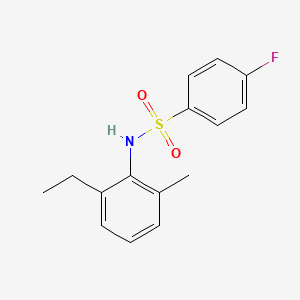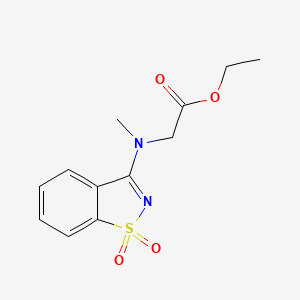![molecular formula C18H20O3 B5818021 methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)
methyl 4-[(4-isopropylphenoxy)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(4-isopropylphenoxy)methyl]benzoate, also known as IPPB, is a chemical compound used in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of methyl 4-[(4-isopropylphenoxy)methyl]benzoate is not fully understood. Studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. methyl 4-[(4-isopropylphenoxy)methyl]benzoate may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have antifungal activity against certain species of fungi.
実験室実験の利点と制限
One advantage of using methyl 4-[(4-isopropylphenoxy)methyl]benzoate in lab experiments is its potential therapeutic applications. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have anticancer, anti-inflammatory, and antifungal properties, making it a promising candidate for further research. However, one limitation is that the mechanism of action of methyl 4-[(4-isopropylphenoxy)methyl]benzoate is not fully understood, and further research is needed to elucidate its effects.
将来の方向性
There are several future directions for research on methyl 4-[(4-isopropylphenoxy)methyl]benzoate. One area of interest is its potential as a treatment for neurodegenerative disorders. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential in humans. Another area of interest is the development of new synthetic methods for methyl 4-[(4-isopropylphenoxy)methyl]benzoate, which could improve its efficiency and reduce its cost. Finally, further studies are needed to fully understand the mechanism of action of methyl 4-[(4-isopropylphenoxy)methyl]benzoate and its effects on various biological systems.
Conclusion
In conclusion, methyl 4-[(4-isopropylphenoxy)methyl]benzoate is a chemical compound with potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 4-[(4-isopropylphenoxy)methyl]benzoate as a therapeutic agent.
合成法
Methyl 4-[(4-isopropylphenoxy)methyl]benzoate can be synthesized through a multistep process starting with the reaction of 4-isopropylphenol with paraformaldehyde to form 4-(4-isopropylphenoxy)methylphenol. This intermediate is then reacted with methyl 4-bromobenzoate to form the final product, methyl 4-[(4-isopropylphenoxy)methyl]benzoate.
科学的研究の応用
Methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antifungal properties. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
methyl 4-[(4-propan-2-ylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(2)15-8-10-17(11-9-15)21-12-14-4-6-16(7-5-14)18(19)20-3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWDPENGFWAKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)



![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)
![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)

![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)

![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)
![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)